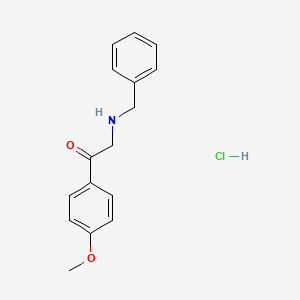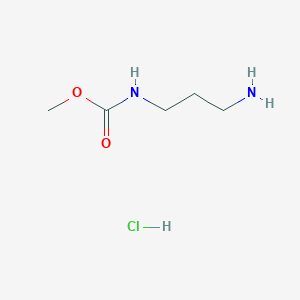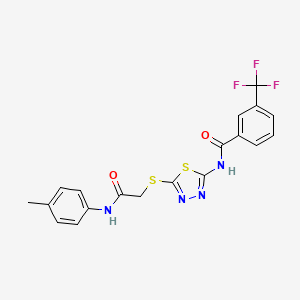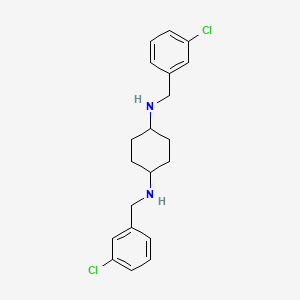![molecular formula C17H15BrN2O4S2 B2588251 N-[4-(5-bromothiophène-2-yl)-1,3-thiazol-2-yl]-3,4,5-triméthoxybenzamide CAS No. 476275-19-1](/img/structure/B2588251.png)
N-[4-(5-bromothiophène-2-yl)-1,3-thiazol-2-yl]-3,4,5-triméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a bromothiophene moiety, which is a sulfur-containing aromatic ring with a bromine atom, a thiazole ring, which is a type of heterocycle featuring nitrogen and sulfur atoms, and a trimethoxybenzamide group, which consists of a benzene ring attached to an amide group and three methoxy (-OCH3) groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole ring, the introduction of the bromothiophene group, and the attachment of the trimethoxybenzamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromothiophene, thiazole, and trimethoxybenzamide moieties. The bromine atom on the thiophene ring, the nitrogen and sulfur atoms in the thiazole ring, and the oxygen atoms in the methoxy groups would all be areas of high electron density .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, the thiazole ring, and the amide and methoxy groups. The bromine atom could potentially undergo substitution reactions, while the thiazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its boiling point. The polar groups (amide and methoxy groups) could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Électronique Organique
Ce composé est utilisé dans la synthèse de polymères conjugués pour des applications électroniques organiques en raison de ses propriétés donneur-accepteur. Ces polymères présentent des propriétés optoélectroniques réglables et sont utilisés dans les cellules photovoltaïques, les diodes électroluminescentes, les dispositifs électrochromes et les transistors à effet de champ .
Cellules Solaires Photovoltaïques
La composante bromothiophène du composé est essentielle à la création de semi-conducteurs polymères comme le PCDTBT, qui sont appliqués dans les cellules solaires photovoltaïques. Ces matériaux sont essentiels pour convertir l'énergie solaire en énergie électrique .
Transistors à Effet de Champ Organiques (OFET)
De nouveaux polymères conjugués donneur-accepteur basés sur ce composé ont été synthétisés pour une utilisation dans les OFET. Ces polymères sont conçus pour améliorer le transport de charge et ont montré des résultats prometteurs pour augmenter la mobilité des trous, ce qui est crucial pour l'efficacité des OFET .
Découverte de Médicaments
Le squelette structurel du composé est propice au développement d'agents pharmaceutiques. Ses dérivés imine présentent un large éventail d'activités biologiques, notamment des propriétés antimicrobiennes, analgésiques, anticonvulsivantes, anticancéreuses, antioxydantes et antihelminthiques .
Synthèse Polymère
Le composé est impliqué dans la synthèse facile de dérivés imine par le biais de réactions de couplage croisé de Suzuki. Ces dérivés sont ensuite utilisés comme blocs de construction pour des polymères avec une large gamme d'applications, allant des pigments et des colorants aux stabilisateurs de polymères et aux inhibiteurs de corrosion .
Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets in the body. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Safety and Hazards
As with any chemical compound, handling “N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety data would depend on various factors including its reactivity, toxicity, and environmental impact .
Propriétés
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S2/c1-22-11-6-9(7-12(23-2)15(11)24-3)16(21)20-17-19-10(8-25-17)13-4-5-14(18)26-13/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKNRIVKEJSHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride](/img/structure/B2588173.png)

![(E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2588177.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2588180.png)
![4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid](/img/structure/B2588181.png)


![2-[[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2588184.png)
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide](/img/structure/B2588185.png)
![4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one](/img/structure/B2588188.png)

![5-isopropyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2588191.png)